2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-
Overview
Description
2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- is a chemical compound with the molecular formula C13H12N2O2 It is known for its unique structure, which includes a pyridine ring and a phenyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- typically involves the reaction of 2-pyridinecarboxylic acid with 4-(hydroxymethyl)aniline. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced to the phenyl ring.
Scientific Research Applications
2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide, N-[4-(methyl)phenyl]-: Similar structure but lacks the hydroxymethyl group.
2-Pyridinecarboxamide, N-[4-(methoxy)phenyl]-: Contains a methoxy group instead of a hydroxymethyl group.
2-Pyridinecarboxamide, N-[4-(ethyl)phenyl]-: Contains an ethyl group instead of a hydroxymethyl group.
Uniqueness
2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding interactions compared to its analogs. This feature can enhance its solubility, reactivity, and potential biological activity.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-9-10-4-6-11(7-5-10)15-13(17)12-3-1-2-8-14-12/h1-8,16H,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYCNZHLBDYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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